

Technical Support Center: Enhancing the Oral Bioavailability of Hydantoin-Based Compounds

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Cyclobutyl-5-phenylhydantoin

Cat. No.: B147202

[Get Quote](#)

Introduction: The hydantoin scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous therapeutic agents, including anticonvulsants like phenytoin, antiarrhythmics, and emerging anti-cancer drugs.^[1] Despite their therapeutic importance, these compounds frequently present significant challenges in oral drug delivery.^[2] The primary hurdles are often rooted in the inherent physicochemical properties of the hydantoin ring system: poor aqueous solubility due to its rigid, crystalline nature, and a susceptibility to extensive first-pass metabolism in the liver.^{[3][4]}

This guide is designed for researchers, scientists, and drug development professionals actively working to overcome these obstacles. Structured in a practical question-and-answer format, it provides not just protocols but the underlying scientific rationale and troubleshooting advice to navigate the complexities of your experiments.

Section 1: Frequently Asked Questions (FAQs) & Initial Strategy

This section addresses high-level questions to help orient your initial development strategy.

Q1: My hydantoin compound shows potent *in vitro* activity but fails in animal models. Why is the oral bioavailability so low?

A1: This is a classic and common challenge. The discrepancy typically arises from one or a combination of three factors:

- Poor Aqueous Solubility: The hydantoin structure is often planar and possesses hydrogen bond donors and acceptors, leading to a stable crystal lattice that is difficult to disrupt in aqueous gastrointestinal (GI) fluids. This results in a low dissolution rate, meaning the compound doesn't dissolve fast enough to be absorbed as it transits through the GI tract.[\[2\]](#) [\[4\]](#) Phenytoin, for example, has extremely poor water solubility, which contributes to its erratic absorption.[\[3\]](#)
- Extensive First-Pass Metabolism: After absorption from the gut into the portal vein, the compound passes through the liver before reaching systemic circulation. The liver is rich in metabolic enzymes, particularly Cytochrome P450 (CYP) enzymes. The hydantoin ring is susceptible to oxidation by these enzymes (e.g., CYP2C9 and CYP2C19 for phenytoin), converting the active drug into inactive, more easily excreted metabolites.[\[4\]](#) If this process is highly efficient, a large fraction of the absorbed dose is eliminated before it can exert its therapeutic effect.
- Poor Membrane Permeability: While many hydantoins have adequate lipophilicity for passive diffusion across the gut wall, some derivatives may have physicochemical properties (e.g., high hydrogen bonding capacity) that limit their ability to cross the lipid cell membranes of the intestinal epithelium.[\[5\]](#)

Q2: What initial characterization data is essential before I start formulation development?

A2: A thorough understanding of your compound's intrinsic properties is critical to selecting the right strategy. Do not proceed without this foundational dataset.

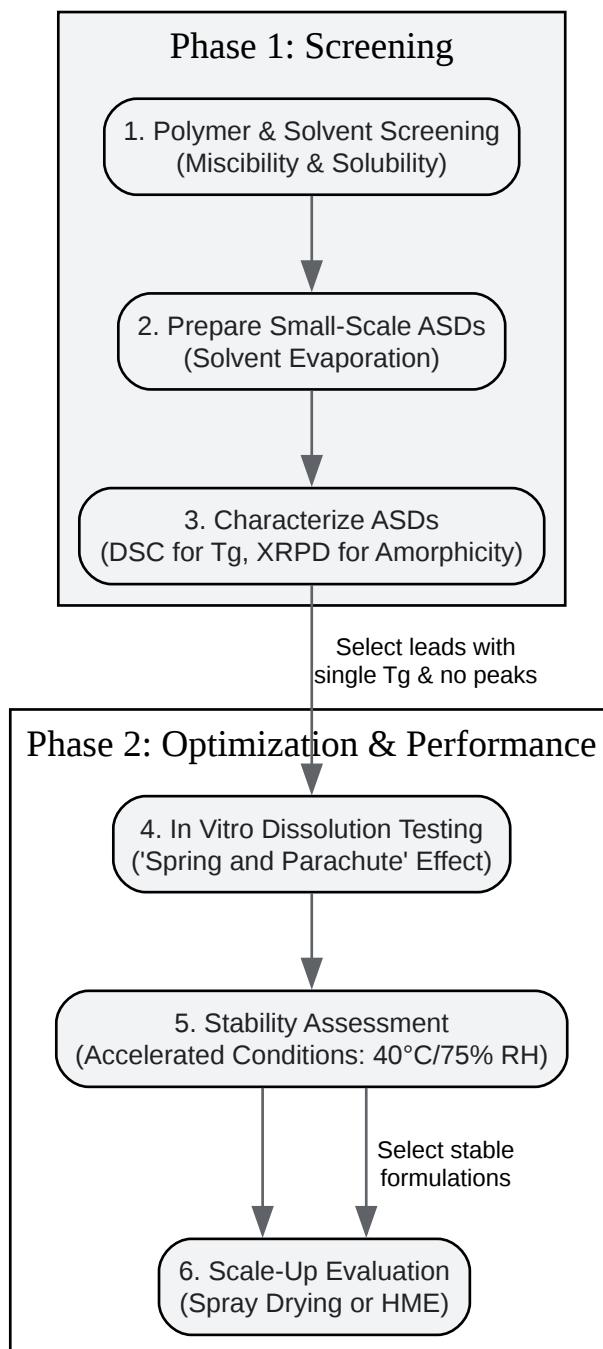
Parameter	Why It's Important	Implication for Hydantoins
Aqueous Solubility (pH-rate profile)	Determines if the compound will dissolve in the GI tract.	Hydantoins are often poorly soluble (<0.1 mg/mL). Solubility should be tested at pH 1.2 (stomach), 4.5, and 6.8 (intestine). [6]
LogP / LogD	Predicts lipophilicity and membrane permeability.	A LogP between 1 and 3 is often ideal for oral absorption. Very high LogP can lead to poor solubility in aqueous media. [7]
pKa	Identifies ionizable groups, which affects solubility and absorption at different GI pH values.	The hydantoin ring has a weakly acidic proton (pKa ~8-9), meaning it will be largely unionized in the stomach and intestine, which can favor permeability but not solubility. [3]
Crystalline Properties (DSC, XRPD)	Determines the melting point (T _m) and crystallinity.	High melting point (>200°C) suggests a strong, stable crystal lattice that is difficult to dissolve and may make it a good candidate for amorphization. [8]
In Vitro Metabolic Stability	Assesses susceptibility to first-pass metabolism.	A short half-life (<30 min) in a Human Liver Microsome (HLM) assay indicates high intrinsic clearance and likely first-pass metabolism issues. [9]
In Vitro Permeability (e.g., PAMPA)	Measures the ability to cross the intestinal barrier via passive diffusion.	Helps differentiate between a solubility problem and a permeability problem. [10]

Q3: What are the primary strategies I should consider to improve the bioavailability of my hydantoin compound?

A3: Based on the characterization data, you can choose from several well-established strategies. The most common and effective approaches for hydantoin-like molecules fall into two main categories:

- Solubility/Dissolution Enhancement: These methods focus on getting more of the drug into solution in the GI tract.
 - Amorphous Solid Dispersions (ASDs): This involves converting the crystalline drug into a high-energy, amorphous form and stabilizing it within a polymer matrix.[11][12] This is often the most effective strategy for compounds with poor crystalline solubility.[13]
 - Lipid-Based Formulations (e.g., SEDDS/SMEDDS): These formulations dissolve the drug in a mixture of oils, surfactants, and co-solvents, which can improve solubility and utilize lipid absorption pathways.[14][15]
 - Particle Size Reduction (Micronization/Nanonization): Decreasing the particle size increases the surface area, which can enhance the dissolution rate according to the Noyes-Whitney equation.[14][16]
- Molecular Modification: This involves chemically altering the drug molecule itself.
 - Prodrug Approach: A bioreversible moiety is attached to the hydantoin scaffold to improve solubility or bypass metabolic pathways.[6][17][18] This is a powerful but more resource-intensive strategy.[19]

The following sections provide detailed troubleshooting guides for the most critical of these techniques.


Section 2: Troubleshooting & Experimental Guides

This section provides detailed protocols and Q&A-based troubleshooting for specific experimental challenges.

Problem 1: My compound has extremely low aqueous solubility (<10 µg/mL).

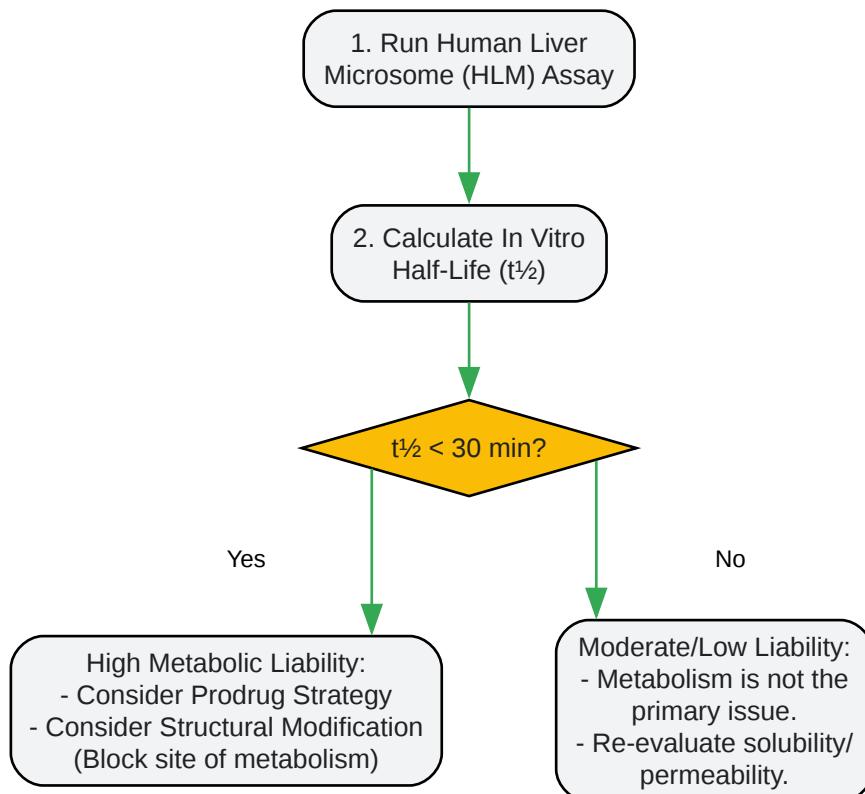
This is a classic "brick dust" scenario common to hydantoins. Your primary goal is to increase the concentration of the drug in solution at the site of absorption.

ASDs work by converting the stable, low-energy crystalline form of the drug into a high-energy, disordered amorphous state.[\[11\]](#) This amorphous form has a higher apparent solubility and dissolves more rapidly.[\[12\]](#) A polymer is used to stabilize this metastable state and prevent recrystallization.[\[20\]](#)

[Click to download full resolution via product page](#)

Caption: A streamlined workflow for developing and evaluating amorphous solid dispersions.

- Polymer Selection: Choose 2-3 pharmaceutically approved polymers with different properties (e.g., PVP K30, HPMC-AS, Soluplus®).


- Solvent Selection: Find a common volatile solvent (e.g., methanol, acetone, dichloromethane) that dissolves both your hydantoin compound and the chosen polymer.[21]
- Preparation:
 - Accurately weigh the drug and polymer to create solutions with different drug loadings (e.g., 10%, 25%, 50% w/w).
 - Dissolve the drug and polymer in the chosen solvent in a round-bottom flask. A typical concentration is 5-10% total solids.[22]
 - Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
 - Further dry the resulting film/powder in a vacuum oven overnight to remove residual solvent.
- Characterization:
 - Visual: The resulting solid should be a clear, transparent film or a homogenous powder.
 - DSC (Differential Scanning Calorimetry): An amorphous system will show a single glass transition temperature (Tg) and the absence of a melting peak (Tm) for the crystalline drug.[8]
 - XRPD (X-Ray Powder Diffraction): A successful ASD will exhibit a broad, diffuse "halo" pattern, confirming the absence of crystallinity.[20]
- Q: My DSC scan shows two Tgs or a residual melting peak. What's wrong?
 - A: This indicates that your drug and polymer are either immiscible or the drug loading is too high, leading to phase separation.[20] Solution: Reduce the drug loading. If the problem persists, the chosen polymer is likely not a good miscibility partner for your compound. Screen different polymers.
- Q: My XRPD pattern shows sharp peaks after preparation.

- A: Your compound did not fully convert to the amorphous state. Solution: Ensure complete dissolution in the solvent before evaporation. The solvent removal rate might be too slow, allowing time for crystallization. Try a faster evaporation process or a different technique like spray drying.[21]
- Q: My ASD looks great initially, but it crystallizes after a week on the bench or during stability testing. How can I fix this?
 - A: This is a common stability issue. The amorphous form is thermodynamically driven to return to its crystalline state.[23] Solutions:
 - Increase Polymer Content: A higher polymer-to-drug ratio can better stabilize the drug molecules by reducing their mobility.
 - Choose a Better Polymer: The polymer's role is to inhibit crystallization. Some polymers do this more effectively through specific interactions (e.g., hydrogen bonding) with the drug. You may need to screen more polymers.[8]
 - Check for Moisture: Water acts as a plasticizer, lowering the T_g and increasing molecular mobility, which accelerates crystallization. Ensure your ASD is stored in desiccated conditions.[11]

Problem 2: My compound is soluble but disappears before reaching systemic circulation (High First-Pass Metabolism).

If your compound has decent solubility (perhaps due to formulation) but the plasma concentration (AUC) is still negligible, hepatic first-pass metabolism is the likely culprit.

Before attempting complex solutions like prodrugs, you must confirm and quantify the metabolic liability. The standard assay uses Human Liver Microsomes (HLM), which are vesicles of the endoplasmic reticulum containing a high concentration of Phase I enzymes like CYPs.[24]

[Click to download full resolution via product page](#)

Caption: A decision tree for assessing and acting upon metabolic stability data.

- Reagents: Pooled HLM, NADPH regenerating system (or NADPH), phosphate buffer (pH 7.4), positive control compounds (e.g., Dextromethorphan, Midazolam), and your test compound.[25]
- Incubation Preparation:
 - Prepare a microsomal suspension in buffer (e.g., 0.5 mg/mL protein concentration).[24]
 - Prepare your test compound stock in DMSO and dilute it in buffer to the final incubation concentration (typically 1 μ M).[25][26]
- Reaction:
 - Pre-incubate the microsomal suspension and your test compound at 37°C for 5 minutes.
 - Initiate the metabolic reaction by adding the NADPH cofactor.[25]

- Take aliquots at specific time points (e.g., 0, 5, 15, 30, 45 minutes).[24]
- Stop the reaction at each time point by adding a cold stop solution (e.g., acetonitrile with an internal standard).[26]

- Analysis:
 - Centrifuge the samples to pellet the protein.
 - Analyze the supernatant by LC-MS/MS to quantify the remaining amount of your parent compound at each time point.
- Data Interpretation:
 - Plot the natural log of the percentage of compound remaining versus time.
 - The slope of this line gives the elimination rate constant (k).
 - Calculate the half-life ($t_{1/2}$) = $0.693 / k$.
 - Calculate intrinsic clearance (Clint) = $(0.693 / t_{1/2}) / (\text{mg protein/mL})$.

In Vitro Half-Life ($t_{1/2}$)	Intrinsic Clearance (Clint)	Interpretation
> 60 min	< 12 $\mu\text{L}/\text{min}/\text{mg}$	Low Clearance
15 - 60 min	12 - 58 $\mu\text{L}/\text{min}/\text{mg}$	Intermediate Clearance
< 15 min	> 58 $\mu\text{L}/\text{min}/\text{mg}$	High Clearance (High First-Pass Risk)

(Classification thresholds can vary slightly between labs but this serves as a general guide.)

- Q: My positive controls are not showing metabolism, or the results are highly variable.
 - A: This points to a problem with the assay itself. Solutions:
 - Check Cofactor Activity: The NADPH regenerating system or NADPH itself may have degraded. Use a fresh batch.

- Microsome Viability: Ensure the HLMs were thawed correctly (quickly at 37°C) and kept on ice.[\[27\]](#) Repeated freeze-thaw cycles will destroy enzyme activity.
- LC-MS/MS Method: Your analytical method may not be sensitive or robust enough. Check for matrix effects or poor ionization of your compound.
- Q: My compound disappears almost instantly (t=0 sample is already low). What does this mean?
 - A: This could be due to several factors. Solutions:
 - Extreme Instability: The compound might be exceptionally metabolically labile. Try reducing the protein concentration or using shorter time points (e.g., 0, 1, 2, 5, 10 min).
 - Non-Specific Binding: Highly lipophilic compounds can stick to the plasticware or microsomal protein, making it appear as if they've been metabolized. Run a control incubation without the NADPH cofactor. A significant loss in the "-NADPH" control indicates non-specific binding is the issue.[\[24\]](#)

Problem 3: My compound is soluble and metabolically stable, but still not absorbed.

If you have addressed solubility and metabolism, the final major barrier is membrane permeability.

The PAMPA model is a high-throughput, cell-free method to predict passive diffusion across the gut wall.[\[10\]](#) It uses a 96-well plate system where a filter support is coated with a lipid solution (e.g., lecithin in dodecane) to mimic the cell membrane.[\[28\]](#)[\[29\]](#)

- Setup: Use a 96-well filter plate (the "donor" plate) and a matching 96-well acceptor plate.
- Membrane Formation: Coat the filter of each well in the donor plate with a small volume (e.g., 5 µL) of the artificial membrane solution (e.g., 1% lecithin in dodecane) and allow the solvent to evaporate.[\[29\]](#)
- Donor Solution: Dissolve your test compound in a buffer mimicking intestinal fluid (e.g., PBS, pH 7.4) at a known concentration. Add this solution to the donor plate wells.

- Acceptor Solution: Fill the wells of the acceptor plate with the same buffer.
- Incubation: Place the donor plate on top of the acceptor plate to form the "sandwich." Incubate at room temperature for a set period (e.g., 4-16 hours).[28][29]
- Analysis: After incubation, measure the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS). [28]
- Data Interpretation: Calculate the apparent permeability coefficient (Papp) using the following equation: $Papp = [-\ln(1 - [drug]_{acceptor} / [drug]_{equilibrium})] * (V_A * V_D) / ((V_A + V_D) * Area * Time)$ Where V_A and V_D are the volumes in the acceptor and donor wells.

Papp ($\times 10^{-6}$ cm/s)	Permeability Classification	Expected Human Absorption
< 1	Low	< 50%
1 - 10	Medium	50 - 89%
> 10	High	> 90%

(Classification based on typical correlations with Caco-2 and human data.)

- Q: My high permeability control (e.g., Testosterone) shows low Papp values.
 - A: This suggests a problem with the artificial membrane integrity. Solutions:
 - Improper Coating: Ensure the lipid solution is evenly spread and the solvent has fully evaporated. Incomplete or inconsistent coating will lead to poor results.
 - Membrane Disruption: High concentrations of co-solvents like DMSO in your donor solution can disrupt the lipid layer. Keep the final DMSO concentration below 1-5%. [29][30]
- Q: My compound has a low Papp, but I expected it to be permeable based on its LogP.
 - A: LogP is a simplified predictor. Other factors can limit passive diffusion. Consider:

- Molecular Size/Rigidity: Very large or rigid molecules may diffuse more slowly across the membrane.
- Hydrogen Bonding: A high number of hydrogen bond donors/acceptors can lead to a high desolvation penalty as the molecule moves from the aqueous phase into the lipid membrane.
- Efflux Transporter Substrate: The PAMPA assay only measures passive diffusion.[\[10\]](#) Your compound might be a substrate for efflux transporters like P-glycoprotein (P-gp) in the gut wall, which actively pump the drug back into the intestinal lumen. If you suspect this, you must move to a cell-based assay (e.g., Caco-2) that expresses these transporters.

References

- Di, L., & Kerns, E. H. (2015). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. *Molecules*, 21(1), 42.
- Rautio, J., et al. (2015). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. *Molecules*.
- Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. *J Formul Sci Bioavailab*, 8, 212.
- Taylor & Francis Online. (n.d.). Promising strategies for improving oral bioavailability of poor water-soluble drugs.
- Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
- Albert, K. S., et al. (1976). Absorption and metabolism of phenytoin from tablets and capsules. *Clinical Pharmacology & Therapeutics*, 20(6), 738-42.
- Nayak, A. L. (n.d.). Innovative methods to increase the oral bioavailability of medications. *Asian Journal of Pharmacy and Technology*.
- Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).
- Stella, V. J., & Nti-Addae, K. W. (2007). Prodrug strategies to overcome poor water solubility. *Advanced Drug Delivery Reviews*, 59(7), 677-94.
- Gugler, R., et al. (1976). Phenytoin: pharmacokinetics and bioavailability. *Clinical Pharmacology & Therapeutics*, 19(2), 135-42.
- Singh, A., et al. (n.d.). Strategies for enhancing oral bioavailability of poorly soluble drugs. *ResearchGate*.
- Neuvonen, P. J. (1979). Bioavailability of phenytoin: clinical pharmacokinetic and therapeutic implications. *Clinical Pharmacokinetics*, 4(2), 91-103.
- MDPI. (n.d.). Prodrug Strategies for Enhancing Drug Stability and Pharmacokinetics.

- Stella, V. J., & Nti-Addae, K. W. (n.d.). Prodrug strategies to overcome poor water solubility. ResearchGate.
- CliniSciences. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Kit.
- Stanić, P. B., et al. (n.d.). Physicochemical and pharmacological properties of fused bicyclic hydantoins. SCIDAR.
- Mercell. (n.d.). metabolic stability in liver microsomes.
- National Institutes of Health. (n.d.). Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products.
- ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay.
- Technology Networks. (n.d.). pampa-permeability-assay.pdf.
- Pion Inc. (2022). Parallel Artificial Membrane Permeability Assay (PAMPA) training video. YouTube.
- protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes.
- Deranged Physiology. (2023). Phenytoin.
- Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.
- Aragen Life Sciences. (2024). Amorphous Solid Dispersion — An Ideal Formulation Approach to Improve Developability. YouTube.
- Cyprotex. (n.d.). Microsomal Stability.
- RxKinetics. (n.d.). Phenytoin – Pharmacokinetics.
- American Pharmaceutical Review. (2020). Considerations for the Development of Amorphous Solid Dispersions of Poorly Soluble Drugs.
- ijrpr. (n.d.). Amorphous Solid Dispersions: An Emerging Approach for Improving Solubility And Oral Bioavailability Of Poorly Water.
- Pharmaceutical Technology. (2014). Solving Poor Solubility with Amorphous Solid Dispersions.
- American Pharmaceutical Review. (2012). Characterizing Miscibility in Amorphous Solid Dispersions.
- DigiM Solution. (n.d.). Quantifying Amorphous Solid Dispersion Recrystallization.
- European Pharmaceutical Review. (2015). Spray Drying: Solving solubility issues with amorphous solid dispersions.
- Technobis Crystallization Systems. (2025). Polymer screening for amorphous solid dispersions (ASDs) using the Crystal16. YouTube.
- Shultz, M. D. (2023). An analysis of the physicochemical properties of oral drugs from 2000 to 2022. *RSC Medicinal Chemistry*, 14(7), 1335-1348.
- Chevallier, O., et al. (2019). Mechanochemical Preparation of Protein : hydantoin Hybrids and Their Release Properties. *ChemistryOpen*, 8(7), 896-901.

- Frontiers. (n.d.). Grand challenges in oral drug delivery.
- Zhang, Y., et al. (2023). Advances in Oral Drug Delivery Systems: Challenges and Opportunities. *Pharmaceutics*, 15(2), 569.
- Arvinas. (n.d.). Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders.
- MDPI. (n.d.). Challenges and Opportunities in the Oral Delivery of Recombinant Biologics.
- PubMed. (n.d.). A Comprehensive Review of Challenges in Oral Drug Delivery Systems and Recent Advancements in Innovative Design Strategies.
- Arvinas. (2023). Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders.
- STM Journals. (n.d.). Innovations In Oral Drug Delivery: Challenges And Opportunities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. scidar.kg.ac.rs [scidar.kg.ac.rs]
- 2. Bioavailability of phenytoin: clinical pharmacokinetic and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. Phenytoin – Pharmacokinetics [sepia2.unil.ch]
- 5. Advances in Oral Drug Delivery Systems: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An analysis of the physicochemical properties of oral drugs from 2000 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 11. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmtech.com [pharmtech.com]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. asianpharmtech.com [asianpharmtech.com]
- 16. hilarispublisher.com [hilarispublisher.com]
- 17. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Prodrug strategies to overcome poor water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 21. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 22. m.youtube.com [m.youtube.com]
- 23. Quantifying Amorphous Solid Dispersion Recrystallization [digimsolution.com]
- 24. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 25. mercell.com [mercell.com]
- 26. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 27. researchgate.net [researchgate.net]
- 28. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 29. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 30. PAMPA-096 | Parallel Artificial Membrane Permeability Assay (PAMPA) [clinisciences.com]
- To cite this document: BenchChem. [Technical Support Center: Enhancing the Oral Bioavailability of Hydantoin-Based Compounds]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b147202#improving-the-oral-bioavailability-of-hydantoin-based-compounds>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com